10,14-Dimethylpentadecyl isobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

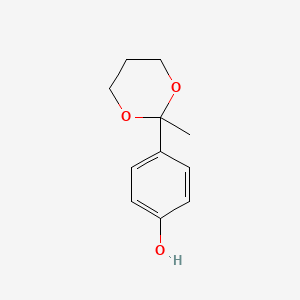

10,14-Dimethylpentadecyl isobutyrate is a chemical compound with the formula C21H42O2 and a molecular weight of 326.5570 . It has been identified as a sex pheromone component in certain insect populations .

Synthesis Analysis

The synthesis of 10,14-Dimethylpentadecyl isobutyrate involves the use of butyllithium, which is added dropwise to a cooled solution of the tetrahydropyranyl ether of 6-heptyn-1-ol . The absolute configuration of the C-10 position in 10,14-Dimethylpentadecyl isobutyrate is suggested to be R .Molecular Structure Analysis

The IUPAC Standard InChI for 10,14-Dimethylpentadecyl isobutyrate is InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 .Applications De Recherche Scientifique

Pheromone Research in Moth Species

The synthetic sex pheromone 10,14-dimethylpentadecyl isobutyrate has been effectively used in trapping lures for moth species such as the tea tussock moth, Euproctis pseudoconspersa. Studies have shown significant decreases in moth populations when using this pheromone in traps, indicating its potential in controlling pest populations in agriculture (Wang Yong, F. Feng, & T. Kai, 2003). Additionally, similar compounds have been isolated from the oriental tussock moth, Artaxa subflava, confirming the pheromone's role in species-specific communication and its potential in pest management strategies (S. Wakamura et al., 2007).

Biochemical Analysis and Synthesis

10,14-Dimethylpentadecyl isobutyrate has been synthesized and studied in various biochemical contexts. For instance, its enantiospecific synthesis has been explored, particularly for its role as a sex pheromone component in certain moth species. This research has implications for understanding pheromone biosynthesis and for developing environmentally friendly pest control methods (Tomonori Taguri et al., 2014).

Application in Ecology

Research has also delved into the ecological applications of 10,14-dimethylpentadecyl isobutyrate, particularly in the study of interactions between parasitoid wasps and tussock moths. This compound serves as a kairomone, influencing the behavior of these wasps and thus playing a significant role in ecological dynamics and pest control strategies (N. Arakaki et al., 2004).

Orientations Futures

The compound has been identified as a sex pheromone component in the tea tussock moth (Euproctis pseudoconspersa), and research has been conducted to develop a high-efficiency sex pheromone formula for pest control . Future research may continue to explore the compound’s potential applications in pest control and other areas.

Propriétés

IUPAC Name |

10,14-dimethylpentadecyl 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUUVFYXSHQOIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718905 |

Source

|

| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,14-Dimethylpentadecyl isobutyrate | |

CAS RN |

158442-03-6 |

Source

|

| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)